molecular formula C7H6Cl2O2 B188874 2,4-Dichloro-6-(hydroxymethyl)phenol CAS No. 6641-02-7

2,4-Dichloro-6-(hydroxymethyl)phenol

Cat. No. B188874
CAS RN: 6641-02-7
M. Wt: 193.02 g/mol
InChI Key: DTJNPTWSVJSFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-(hydroxymethyl)phenol (DCP) is a chemical compound that belongs to the family of phenols. It is a white crystalline solid that has been widely used as an antimicrobial agent in various industrial and medical applications. DCP has been shown to exhibit potent antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.

Mechanism Of Action

The mechanism of action of 2,4-Dichloro-6-(hydroxymethyl)phenol is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to the leakage of intracellular contents and ultimately cell death. 2,4-Dichloro-6-(hydroxymethyl)phenol has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cell wall components, which may contribute to its antimicrobial activity.

Biochemical And Physiological Effects

2,4-Dichloro-6-(hydroxymethyl)phenol has been shown to have low toxicity and is generally considered safe for use in various applications. However, high doses of 2,4-Dichloro-6-(hydroxymethyl)phenol have been shown to cause liver and kidney damage in animal studies. 2,4-Dichloro-6-(hydroxymethyl)phenol has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of 2,4-Dichloro-6-(hydroxymethyl)phenol as an antimicrobial agent is its broad-spectrum activity against a wide range of microorganisms. However, its effectiveness may be limited by the development of resistance in some microorganisms. Additionally, the use of 2,4-Dichloro-6-(hydroxymethyl)phenol in lab experiments may be limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on 2,4-Dichloro-6-(hydroxymethyl)phenol. One area of interest is the development of new formulations and delivery methods for 2,4-Dichloro-6-(hydroxymethyl)phenol to improve its efficacy and reduce potential toxicity. Another area of research is the investigation of 2,4-Dichloro-6-(hydroxymethyl)phenol as a potential therapeutic agent for the treatment of infectious diseases and oxidative stress-related conditions. Additionally, the development of new synthetic methods for 2,4-Dichloro-6-(hydroxymethyl)phenol may improve its availability and decrease its cost.

Scientific Research Applications

2,4-Dichloro-6-(hydroxymethyl)phenol has been extensively studied for its antimicrobial properties and has been used in various applications, such as disinfectants, preservatives, and antiseptics. It has also been investigated for its potential use in the treatment of infectious diseases caused by bacteria, fungi, and viruses.

properties

CAS RN

6641-02-7

Product Name

2,4-Dichloro-6-(hydroxymethyl)phenol

Molecular Formula

C7H6Cl2O2

Molecular Weight

193.02 g/mol

IUPAC Name

2,4-dichloro-6-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2

InChI Key

DTJNPTWSVJSFRE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CO)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1CO)O)Cl)Cl

Other CAS RN

6641-02-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichlorophenol (15.3 g), 10% sodium hydroxide solution (100 ml) and 40% aqueous formaldehyde solution (37.5 ml) was heated at 95°-100° C. for 4 hr, then cooled and acidified by addition of 2-normal sulphuric acid (70 ml). The precipitated oil was extracted into toluene, and the extract washed with sodium bicarbonate solution, dried and evaporated. The residue was recrystallised from boiling water to yield 3,5-dichloro-2-hydroxybenzyl alcohol (4.0 g), m.p. 81°-82° C. on drying at 56° C./20 mm. Hg=2660 Pa.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

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